molecular formula C5H12ClF2NO B6224354 (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride CAS No. 2763740-69-6

(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride

Cat. No. B6224354
CAS RN: 2763740-69-6
M. Wt: 175.6
InChI Key:
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Description

(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride, also known as 2-Amino-5,5-difluoro-1-pentanol hydrochloride, is an organic compound with a molecular formula of C5H12ClF2NO. It is a colorless solid that is insoluble in water but soluble in organic solvents such as ethanol and methanol. It is used in the synthesis of other compounds, such as pharmaceuticals and other organic compounds. It is a versatile reagent that can be used in a variety of reactions, including esterification, alkylation, and acylation.

Scientific Research Applications

(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride has a variety of scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as pharmaceuticals. It is also used in the synthesis of polymers and other materials. Additionally, it is used in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Furthermore, it is used in the synthesis of fluorinated polymers and fluorinated surfactants, as well as in the synthesis of fluorinated drugs.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride is not well understood. However, it is believed that the compound acts as a leaving group in the reaction of 1-chloro-2,2-difluoroethanol with sodium hydroxide, resulting in the formation of the desired product. Additionally, the compound may act as a nucleophile in the reaction of 2-amino-2-fluoroethanol with 1-chloro-2,2-difluoroethanol, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride are not well understood. However, it is believed that the compound may act as a proton donor in the reaction of 1-chloro-2,2-difluoroethanol with sodium hydroxide, resulting in the formation of the desired product. Additionally, the compound may act as a nucleophile in the reaction of 2-amino-2-fluoroethanol with 1-chloro-2,2-difluoroethanol, resulting in the formation of the desired product. Furthermore, the compound may act as a catalyst in the synthesis of other organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride in lab experiments include its low cost, its high reactivity, and its versatility. Additionally, the compound is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using the compound in lab experiments. For example, it is not very soluble in water and can be difficult to handle. Additionally, the compound is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride. For example, further research could be conducted to explore the compound’s potential applications in pharmaceuticals and other organic compounds. Additionally, further research could be conducted to explore the compound’s potential applications in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Furthermore, further research could be conducted to explore the compound’s potential applications in the synthesis of fluorinated drugs. Finally, further research could be conducted to explore the compound’s potential applications in catalysis.

Synthesis Methods

The synthesis of (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride can be accomplished through several methods. The most common method is the reaction of 1-chloro-2,2-difluoroethanol with sodium hydroxide in an aqueous medium. This reaction produces the desired product in high yields and is relatively straightforward. Alternatively, the reaction of 2-amino-2-fluoroethanol with 1-chloro-2,2-difluoroethanol in the presence of a base such as potassium carbonate can also be used to synthesize the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluoroacetaldehyde", "ammonia", "sodium cyanoborohydride", "1,5-dibromopentane", "sodium hydroxide", "hydrochloric acid", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,2-difluoroacetaldehyde with ammonia to form (2S,5S)-2-amino-5,5-difluoropentanal", "Step 2: Reduction of (2S,5S)-2-amino-5,5-difluoropentanal with sodium cyanoborohydride to form (2S)-2-amino-5,5-difluoropentan-1-ol", "Step 3: Bromination of (2S)-2-amino-5,5-difluoropentan-1-ol with 1,5-dibromopentane in the presence of sodium hydroxide to form (2S)-2-amino-5,5-difluoro-1-(1,5-dibromopentyl)pentan-1-ol", "Step 4: Quaternization of (2S)-2-amino-5,5-difluoro-1-(1,5-dibromopentyl)pentan-1-ol with hydrochloric acid in ethanol to form (2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride" ] }

CAS RN

2763740-69-6

Product Name

(2S)-2-amino-5,5-difluoropentan-1-ol hydrochloride

Molecular Formula

C5H12ClF2NO

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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